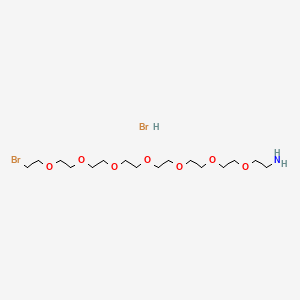

Bromo-PEG7-amine (hydrobromide)

Description

Thematic Overview of Polyethylene (B3416737) Glycol (PEG) Architectures in Molecular Design

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer with a long history of use in biomedical applications. sigmaaldrich.comnih.govresearchgate.net The fundamental structure of PEG consists of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−), which impart water solubility, flexibility, and a lack of toxicity and immunogenicity. chempep.com These properties have made PEG an invaluable tool in drug delivery and bioconjugation, a process often referred to as "PEGylation". nih.govresearchgate.net

The architectural design of PEG can be varied to suit specific needs. Linear PEGs are commonly employed for bioconjugation and as linkers. sigmaaldrich.com Branched structures, such as multi-arm and Y-shaped PEGs, can offer enhanced stability and are often used in the creation of hydrogels and scaffolds for tissue engineering and drug delivery. sigmaaldrich.commdpi.com A key distinction in PEG technology is between polydisperse PEGs, which are a mixture of polymers with an average molecular weight, and monodisperse or discrete PEGs (dPEGs), which have a precise number of repeating units and a defined molecular weight. sigmaaldrich.combroadpharm.com This precision is crucial in applications where the exact length and spacing of a linker are critical to its function. jenkemusa.com

The versatility of PEG is further enhanced by the ability to functionalize its terminal hydroxyl groups with a wide array of reactive chemical handles, such as amines, azides, alkynes, and in the case of the topic compound, a bromine atom. chempep.combroadpharm.comadcreview.com This allows for specific and controlled conjugation to other molecules, forming the basis of its utility as a linker. adcreview.com

Conceptual Framework of Bifunctional Linkers in Contemporary Chemical Biology

Bifunctional linkers, also known as crosslinkers, are molecules that possess two reactive functional groups, enabling them to covalently connect two different molecular entities. nih.gov In contemporary chemical biology, these linkers are fundamental to the construction of complex molecular systems designed to probe and manipulate biological processes. The linker itself is not merely a passive spacer but an active component that can significantly influence the properties and function of the final conjugate. symeres.commolecularcloud.org

The design of a bifunctional linker involves careful consideration of several factors:

Length and Flexibility: The length of the linker determines the spatial separation between the two connected molecules. Its flexibility, often governed by the chemical nature of the linker backbone (e.g., alkyl chain vs. PEG chain), can impact the conformational freedom of the conjugate. mdpi.com

Chemical Properties: The hydrophilicity or hydrophobicity of the linker can affect the solubility and cell permeability of the entire molecule. PEG linkers, for instance, are often incorporated to enhance water solubility. jenkemusa.com

Reactive Ends: The choice of reactive groups at the termini of the linker dictates the type of chemical reactions that can be used for conjugation and the types of functional groups on the target molecules that can be addressed. adcreview.com

Bifunctional linkers are central to a variety of applications, including the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells, and in the creation of probes for studying protein-protein interactions. sigmaaldrich.combroadpharm.com

Positioning of Bromo-PEG7-amine (hydrobromide) within PROTAC Technology and Targeted Protein Degradation Research

The most prominent application of Bromo-PEG7-amine (hydrobromide) is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules designed to induce the degradation of specific proteins within a cell. nih.govnih.govyoutube.com They achieve this by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. molecularcloud.orgnih.gov This proximity forces the cell's natural protein disposal system, the ubiquitin-proteasome system, to recognize and degrade the target protein. frontiersin.org

A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects these two ligands. molecularcloud.orgyoutube.comexplorationpub.com The linker is a critical determinant of a PROTAC's efficacy and selectivity. symeres.comnih.gov

Bromo-PEG7-amine (hydrobromide) is a PEG-based PROTAC linker. medchemexpress.commedchemexpress.com Its structure is ideally suited for this purpose:

Heterobifunctional Nature: The presence of two different reactive groups, a bromo group and an amine group, allows for the sequential and controlled attachment of the POI ligand and the E3 ligase ligand. broadpharm.com The amine group can react with activated carboxylic acids (like NHS esters), while the bromo group can be displaced by nucleophiles such as thiols. broadpharm.comadcreview.combroadpharm.com

PEG7 Spacer: The seven-unit PEG chain provides a flexible and hydrophilic spacer of a defined length. jenkemusa.com The length of the linker is crucial for the successful formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. youtube.comexplorationpub.com A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together. explorationpub.com The hydrophilicity imparted by the PEG chain can improve the solubility and cell permeability of the often large and greasy PROTAC molecule. jenkemusa.com

The hydrobromide salt form of the amine ensures stability and facilitates handling of the compound. orgsyn.orgchemicalbook.com

Emerging Paradigms in PROTAC Linker Engineering

The field of PROTAC development is rapidly moving beyond the use of simple alkyl and PEG linkers. nih.govnih.gov While these linkers have been instrumental in the initial success of the technology, researchers are now exploring more sophisticated linker designs to fine-tune the properties of PROTACs. musechem.com

Emerging trends in PROTAC linker engineering include:

Rigid and Conformationally Restricted Linkers: Incorporating rigid structures, such as piperazine (B1678402) or piperidine (B6355638) rings and alkynes, into the linker can reduce its flexibility. musechem.comnih.gov This conformational constraint can lead to a more stable and productive ternary complex, potentially enhancing the potency and selectivity of the PROTAC. nih.gov

Functional Linkers: Linkers are being designed to do more than just connect the two ligands. They can be engineered to improve physicochemical properties, such as solubility and cell permeability. nih.gov For example, the incorporation of ionizable groups can enhance aqueous solubility. nih.gov

Cleavable Linkers: In some applications, it may be desirable for the PROTAC to release its target-binding portion under specific conditions. Linkers that can be cleaved by light or specific enzymes are being developed for this purpose. musechem.com

"Clickable" Linkers: The use of "click chemistry," such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, allows for the efficient and modular assembly of PROTAC libraries. nih.govexplorationpub.com This facilitates the rapid screening of different linker lengths and compositions to identify optimal degraders. jenkemusa.com

Bromo-PEG7-amine (hydrobromide) represents a foundational yet highly relevant building block in this evolving landscape. Its defined length, hydrophilicity, and heterobifunctional nature provide a reliable platform upon which more complex and functionalized PROTACs can be constructed.

Chemical Compound Information

| Compound Name |

| Bromo-PEG7-amine (hydrobromide) |

| Polyethylene Glycol (PEG) |

| Bromo-PEG7-amine |

| ethanolamine |

| 2-Bromoethylamine hydrobromide |

| piperazine |

| piperidine |

Data Tables

Properties of Bromo-PEG7-amine (hydrobromide)

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₅Br₂NO₇ | medchemexpress.com |

| Molecular Weight | 513.26 g/mol | medchemexpress.com |

| Description | A PEG-based PROTAC linker | medchemexpress.commedchemexpress.com |

Structure

2D Structure

Properties

Molecular Formula |

C16H35Br2NO7 |

|---|---|

Molecular Weight |

513.3 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrobromide |

InChI |

InChI=1S/C16H34BrNO7.BrH/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18;/h1-16,18H2;1H |

InChI Key |

MZCXXNFWQNGDJA-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCBr)N.Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bromo Peg7 Amine Hydrobromide

General Synthetic Routes to Polyethylene (B3416737) Glycol Amines and Halides

The synthesis of PEG derivatives bearing both amine and halide functional groups typically involves a multi-step process starting from a PEG diol or a monoprotected PEG. The general approach is to first activate the terminal hydroxyl groups and then introduce the desired functionalities through nucleophilic substitution reactions.

One common strategy begins with the conversion of the hydroxyl groups of a PEG molecule into better leaving groups, such as tosylates or mesylates. mdpi.com This is often achieved by reacting the PEG with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534). The resulting PEG-ditosylate or -dimesylate is a versatile intermediate.

To introduce the halide, a nucleophilic substitution reaction is performed using a halide salt, such as sodium bromide or sodium iodide. For instance, reacting a PEG-tosylate with sodium bromide in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF) yields the corresponding bromo-functionalized PEG. researchgate.net

The introduction of the amine group can be accomplished through several methods. A direct approach involves the reaction of the PEG-halide or -tosylate with ammonia (B1221849) or an amine source. mdpi.com However, this can sometimes lead to mixtures of primary, secondary, and tertiary amines. A more controlled method is the Gabriel synthesis, where the PEG-halide is reacted with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine. researchgate.net Another common route is the reduction of a PEG-azide, which is formed by reacting the PEG-halide or -tosylate with sodium azide (B81097). The azide is then reduced to an amine using reagents like triphenylphosphine (B44618) (in the Staudinger reaction) or by catalytic hydrogenation. mdpi.com

For the synthesis of heterobifunctional PEG-amine-halides, a protecting group strategy is essential. One hydroxyl group of the starting PEG-diol is protected, for example, as a benzyl (B1604629) ether or a silyl (B83357) ether, allowing for the selective functionalization of the other terminus. After introducing the first functional group (e.g., the halide), the protecting group is removed, and the newly exposed hydroxyl group is then converted to the second functional group (e.g., the amine). google.com

Enzymatic catalysis offers a "greener" alternative for functionalizing PEGs. For instance, Candida antarctica lipase (B570770) B (CALB) can catalyze the esterification of PEGs with halo-esters or protected amino acids, providing a milder and more selective route to functionalized PEGs. expresspolymlett.comnih.gov

The table below summarizes some common reactions used in the synthesis of PEG amines and halides.

| Reaction Type | Reagents | Product |

| Tosylation | Polyethylene Glycol, Tosyl Chloride, Pyridine | PEG-Tosylate |

| Bromination | PEG-Tosylate, Sodium Bromide | Bromo-PEG |

| Azidation | PEG-Tosylate, Sodium Azide | Azido-PEG |

| Amination (from Azide) | Azido-PEG, H2, Pd/C or PPh3 | Amino-PEG |

| Gabriel Synthesis | PEG-Bromide, Potassium Phthalimide, then Hydrazine (B178648) | Amino-PEG |

Dedicated Synthetic Pathways for Bromo-PEG7-amine (hydrobromide)

While general routes provide a framework, the synthesis of a specific, monodisperse compound like Bromo-PEG7-amine requires precise control over the chain length and functional group installation. The synthesis typically starts with a defined oligoethylene glycol.

A plausible synthetic pathway for Bromo-PEG7-amine could commence with heptaethylene glycol. One of the terminal hydroxyl groups is first protected to allow for selective functionalization of the other end. Following the introduction of the bromine atom, the protecting group is removed, and the second hydroxyl group is converted to an amine. The final step would involve treatment with hydrobromic acid to yield the hydrobromide salt.

Bromination Strategies on PEG Scaffolds

The introduction of a bromine atom onto a PEG scaffold is a key step in the synthesis of Bromo-PEG7-amine. This is typically achieved by converting a terminal hydroxyl group into a bromide.

A common method is the Appel reaction, which uses a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction proceeds under mild conditions and is generally high-yielding.

Another effective method involves the conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr). researchgate.net This two-step process is also widely used due to its reliability.

Direct bromination of the hydroxyl group can also be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). However, these reagents are often harsh and can lead to side reactions, including cleavage of the PEG chain, especially for longer PEG molecules.

More recently, milder and more efficient bromination methods have been developed. For example, the use of diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) in combination with a bromide source like tetrabutylammonium (B224687) bromide (TBAB) has been shown to quantitatively convert hydroxyl groups to bromides under mild conditions. rsc.org Another approach utilizes bromoacetyl bromide to functionalize the hydroxyl termini of PEGs. researchgate.net

The table below outlines some common bromination strategies.

| Reagent System | Description |

| PPh₃ / CBr₄ (Appel Reaction) | A mild and efficient one-pot conversion of alcohols to bromides. |

| TsCl, then NaBr | A two-step process involving activation of the alcohol as a tosylate followed by nucleophilic substitution. |

| PBr₃ | A strong brominating agent, can cause side reactions. |

| XtalFluor-E / TBAB | A modern, mild, and quantitative method for bromination. rsc.org |

| Bromoacetyl bromide | Used for the bromination of PEG, followed by precipitation and recrystallization. researchgate.net |

Amine Functionalization of PEG Chains

The introduction of an amine group onto a PEG chain is another critical transformation. Several methods are available, each with its own advantages and disadvantages.

A frequently used method is the reduction of a PEG-azide. The azide group is first introduced by reacting a PEG-halide or PEG-tosylate with sodium azide (NaN₃). This is a highly efficient nucleophilic substitution reaction. The resulting PEG-azide is then reduced to the corresponding amine. Common reducing agents include triphenylphosphine (PPh₃) in the Staudinger reaction or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C). mdpi.com This two-step process is favored for its high yield and the clean conversion of the azide to a primary amine.

The Gabriel synthesis is another classic method for preparing primary amines. researchgate.net It involves the reaction of a PEG-halide with potassium phthalimide to form a phthalimido-PEG intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine (H₂NNH₂), yields the primary amine. This method effectively avoids the formation of secondary and tertiary amine byproducts.

Direct amination of a PEG-halide or -tosylate with ammonia can also be performed. mdpi.com However, this approach often leads to a mixture of primary, secondary, and tertiary amines due to the nucleophilic nature of the newly formed amine. To favor the formation of the primary amine, a large excess of ammonia is typically used.

Reductive amination of a PEG-aldehyde is another route to primary amines. The PEG-aldehyde, which can be prepared by the oxidation of a PEG-alcohol, is reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃). researchgate.net

The following table summarizes common amine functionalization methods.

| Method | Intermediate | Key Reagents |

| Azide Reduction | PEG-Azide | NaN₃, then H₂/Pd-C or PPh₃ |

| Gabriel Synthesis | PEG-Phthalimide | Potassium Phthalimide, then H₂NNH₂ |

| Direct Amination | PEG-Halide/Tosylate | Excess NH₃ |

| Reductive Amination | PEG-Aldehyde | NH₃, NaCNBH₃ |

Synthesis of Key Intermediates and Precursors (e.g., Bromo-PEG7-alcohol)

The synthesis of Bromo-PEG7-amine (hydrobromide) relies on the preparation of key intermediates, with Bromo-PEG7-alcohol being a central precursor. cd-bioparticles.netaxispharm.com The synthesis of this intermediate requires a monodisperse heptaethylene glycol as the starting material.

A common strategy to synthesize a mono-bromo PEG alcohol is to start with the corresponding PEG diol, in this case, heptaethylene glycol. A large excess of the diol is reacted with a brominating agent under conditions that favor monofunctionalization. For example, reacting heptaethylene glycol with a limited amount of a brominating agent like thionyl bromide or by performing a mono-tosylation followed by bromination can yield the desired Bromo-PEG7-alcohol. The excess diol can then be separated from the mono-functionalized product, often by chromatography.

Alternatively, a protecting group strategy can be employed. Heptaethylene glycol can be mono-protected, for instance, as a monobenzyl ether. The remaining free hydroxyl group is then converted to a bromide. Subsequent deprotection of the benzyl group via catalytic hydrogenation would yield Bromo-PEG7-alcohol.

Once Bromo-PEG7-alcohol is obtained, the remaining hydroxyl group serves as the handle for the introduction of the amine functionality. This can be achieved by converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by reaction with an amine source as described in section 2.2.2.

Considerations for Achieving Monodispersity in PEG-based Syntheses

Achieving monodispersity, where all polymer chains have the same length, is a significant challenge in PEG synthesis, especially for longer chains. Traditional polymerization of ethylene (B1197577) oxide produces a distribution of molecular weights, resulting in polydisperse PEGs. alfa-chemistry.com For applications in pharmaceuticals and bioconjugation, monodisperse PEGs are highly desirable as they lead to more homogeneous products with predictable properties.

The synthesis of monodisperse PEGs like Bromo-PEG7-amine relies on stepwise, iterative methods rather than polymerization. nih.govrsc.org These methods involve the sequential addition of well-defined ethylene glycol monomer units.

One powerful technique is solid-phase synthesis. nih.gov In this approach, the growing PEG chain is anchored to a solid support, such as a resin. A protected ethylene glycol monomer is then coupled to the anchored chain. The protecting group on the newly added monomer is then removed, allowing for the next coupling cycle. This iterative process allows for the precise control of the chain length. The monodisperse PEG is cleaved from the resin at the end of the synthesis.

Another approach is a convergent synthesis in solution, where pre-synthesized PEG blocks of defined lengths are coupled together. This method can be more efficient for producing longer monodisperse PEGs. Purification of the intermediates at each step by chromatography is crucial to remove any unreacted starting materials or byproducts, ensuring the final product's monodispersity. rsc.org

The Williamson ether synthesis is a key reaction in many stepwise PEG syntheses, where an alkoxide reacts with an alkyl halide or tosylate to form an ether linkage. nih.gov Careful control of reaction conditions is necessary to drive the reaction to completion and avoid side reactions that could lead to a distribution of chain lengths.

Characterization techniques such as Mass Spectrometry (ESI-MS or MALDI-TOF MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the monodispersity and purity of the final PEG derivative. nih.govnih.gov

The table below highlights key strategies for achieving monodispersity.

| Strategy | Description | Key Features |

| Stepwise Solid-Phase Synthesis | Iterative addition of monomers to a chain attached to a solid support. nih.gov | High purity, precise control of chain length, simplified purification. |

| Convergent Solution-Phase Synthesis | Coupling of pre-synthesized, purified PEG blocks. rsc.org | Efficient for longer chains, requires rigorous purification at each step. |

| Iterative Chain Extension | Stepwise elongation of a PEG chain in solution using a defined building block. rsc.org | Allows for the synthesis of highly pure, monodisperse PEGs. |

Advanced Synthetic Techniques for Bromo-PEG7-amine Analogues

The generation of analogues of Bromo-PEG7-amine, which are heterobifunctional polyethylene glycol (PEG) linkers, is crucial for expanding their application in bioconjugation, drug delivery, and materials science. cd-bioparticles.netchempep.com Advanced synthetic techniques focus on achieving high purity, excellent end-group fidelity, and a diverse range of functionalities at the termini of the PEG chain. These methods provide precise control over the molecular architecture, allowing for the creation of linkers with tailored properties. chempep.com

A predominant strategy for synthesizing amine-terminated heterobifunctional PEGs involves multi-step pathways starting from readily available PEG diols or mono-protected PEGs. acs.orgresearchgate.net These methods often rely on the sequential introduction of different functional groups, ensuring high selectivity and yield.

Synthesis via Mesylate and Azide Intermediates

A robust and widely employed technique for producing amine-terminated PEG analogues involves a three-step conversion of a hydroxyl end-group. nih.gov This approach is favored for its high efficiency and the purity of the final amine product. The process typically starts with a PEG molecule containing at least one hydroxyl group, such as a Bromo-PEG-hydroxyl precursor.

The key steps are:

Mesylation: The terminal hydroxyl group is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) to form a highly reactive mesylate intermediate. nih.gov

Azidation: The mesylate group is then displaced by an azide group (N₃) through a nucleophilic substitution reaction with sodium azide (NaN₃). This step proceeds with high efficiency. researchgate.net

Reduction: The terminal azide is reduced to a primary amine. Several reduction methods can be employed, including the Staudinger reaction with triphenylphosphine (PPh₃) or, more commonly for higher purity, reduction with zinc (Zn) powder in the presence of ammonium (B1175870) chloride (NH₄Cl). nih.gov

Table 1: Reaction Sequence for Hydroxyl to Amine Conversion

| Step | Reaction | Key Reagents | Typical Outcome | Reference |

|---|---|---|---|---|

| 1 | Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | Conversion of -OH to -OMs | nih.gov |

| 2 | Azidation | Sodium azide (NaN₃) | Conversion of -OMs to -N₃ | researchgate.netnih.gov |

This methodology is highly versatile and can be adapted to synthesize various heterobifunctional PEGs. For instance, starting with a commercially available α-Fmoc-protected-amine-ω-hydroxyl-PEG, the hydroxyl group can be converted to a bromide, followed by deprotection of the Fmoc group to yield a Bromo-PEG-amine analogue.

Controlled Synthesis Using Amine Protecting Groups

To achieve selective modification of one end of a PEG linker while preserving the amine functionality on the other, the use of protecting groups is a common and effective strategy. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose due to its stability under various reaction conditions and its straightforward removal. acs.org

A typical synthesis of a heterobifunctional PEG macroinitiator using this approach is as follows:

Starting Material: The synthesis begins with a mono-Boc-protected amino-PEG-alcohol (Boc-NH-PEG-OH). The presence of the Boc group prevents the amine from undergoing unwanted side reactions. acs.org

Modification of the Hydroxyl Terminus: The free hydroxyl group is then modified. For example, it can be esterified or converted into a bromide using an appropriate brominating agent. acs.org

Deprotection: The final step is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA), which quantitatively removes the Boc group without affecting other functionalities or the PEG backbone. acs.org

The success of each step is often monitored by techniques such as ¹H NMR spectroscopy and functional group assays like the TNBSA assay for primary amines. acs.org

Table 2: Synthesis Scheme Using a Boc-Protected Precursor

| Step | Description | Key Reagents | Analytical Confirmation | Reference |

|---|---|---|---|---|

| 1 | Functionalization of -OH group | Varies (e.g., DCC, ABCPA) | ¹H NMR | acs.org |

| 2 | Boc Deprotection | Trifluoroacetic Acid (TFA) | Disappearance of Boc signal in ¹H NMR, Positive TNBSA assay | acs.org |

Synthesis of Other Heterobifunctional PEG Analogues

The synthetic principles described can be extended to create a wide array of Bromo-PEG-amine analogues by replacing one of the terminal groups with other useful functionalities.

Thiol-Amine PEG Analogues: These are valuable for conjugation strategies involving maleimides or for forming disulfide bonds. A versatile route to an α-amine-ω-thiol PEG involves starting from a tosylated PEG. The tosyl group can be displaced with sodium hydrosulfide (B80085) to introduce the thiol, while the other end can be converted to an amine from an azide, as previously described. researchgate.net High functionalization of over 95% can be achieved. researchgate.net

Alkyne-Amine PEG Analogues: These linkers are essential for "click chemistry" applications. Synthesis can be achieved by starting with a PEG-diol, mono-protecting one hydroxyl group, converting the other to an alkyne (e.g., via propargyl bromide), and then deprotecting and converting the first hydroxyl group to an amine via the mesylate/azide route. nih.gov Another approach involves using a Gabriel reaction on a mesylate intermediate to introduce the amine. nih.gov

Aldehyde-Amine PEG Analogues: An aldehyde-terminated PEG can be prepared by the oxidation of a hydroxyl-terminated PEG. researchgate.net Starting with a bromo-PEG-alcohol, the alcohol can be oxidized to an aldehyde. The challenge often lies in purifying the final product away from the oxidizing agent's metal impurities. researchgate.net

These advanced techniques provide a powerful toolbox for chemists to design and synthesize a diverse library of heterobifunctional PEG linkers, each tailored for specific and sophisticated applications in biotechnology and medicine.

Chemical Reactivity and Derivatization Strategies of Bromo Peg7 Amine Hydrobromide

Nucleophilic Substitution Reactions of the Bromide Moiety

The carbon-bromine bond in Bromo-PEG7-amine is susceptible to attack by nucleophiles, with the bromide ion acting as an effective leaving group. axispharm.combroadpharm.com This reactivity is fundamental to its role as a linker, enabling the covalent attachment of various substrates, from small molecules to large biomolecules. The reaction proceeds via a standard SN2 mechanism, where a nucleophile displaces the bromide.

The reaction between the alkyl bromide of the PEG linker and a thiol (sulfhydryl) group is a robust method for forming stable thioether bonds in bioconjugation. axispharm.comprecisepeg.combroadpharm.com Thiol groups, particularly the side chains of cysteine residues in proteins or peptides, are excellent nucleophiles, especially in their deprotonated thiolate form. acs.orgadcreview.com This reactivity is harnessed to site-selectively attach the PEG linker to biomolecules.

The thio-bromo "click" reaction is highly efficient and can be performed under mild, aqueous conditions, which is crucial for maintaining the structural integrity and biological activity of proteins. nih.gov The resulting thioether linkage is significantly more stable than the maleimide-thiol adducts often used in bioconjugation, which are prone to retro-Michael reactions and exchange with other endogenous thiols. acs.orgnih.gov This enhanced stability is critical for applications requiring long-term integrity of the conjugate, such as in vivo imaging or therapeutics. Research has demonstrated that this strategy can be used to link peptides for creating structured functional polymers. nih.gov

Table 1: Comparison of Thiol-Reactive Chemistries

| Feature | Thiol-Bromo Reaction | Thiol-Maleimide Reaction |

|---|---|---|

| Bond Formed | Thioether | Succinimidyl thioether |

| Stability | High, irreversible | Lower, susceptible to retro-Michael reaction and thiol exchange acs.orgnih.gov |

| Reaction Conditions | Mild, aqueous conditions nih.gov | Mild, aqueous conditions, typically pH 6.5-7.5 |

| Byproducts | Bromide salt | None |

| Applications | Stable bioconjugates, PROTACs, ADCs | Protein labeling, immunoconjugates nih.govlumiprobe.com |

The bromide end of the linker can also react with primary or secondary amines. While less nucleophilic than thiolates, amines can effectively displace the bromide to form a new carbon-nitrogen bond, resulting in a secondary or tertiary amine, respectively. This reaction is a fundamental method for polymer chain extension or for coupling molecules that possess a free amine but lack a more reactive thiol group. nih.gov

This reaction pathway is analogous to the well-established synthesis of amino-terminated PEGs from their hydroxyl-terminated precursors, which often involves converting the hydroxyl to a halide (like bromide) followed by reaction with ammonia (B1221849) or an amine. nih.gov In the context of Bromo-PEG7-amine, this reactivity allows for the sequential assembly of molecular constructs. For instance, after the primary amine of the linker has been functionalized, the remaining bromide can be coupled to an amine-containing molecule to complete the synthesis of a bifunctional conjugate.

Electrophilic Reactivity of the Primary Amine Functional Group

The primary amine (-NH2) of Bromo-PEG7-amine is a potent nucleophile that readily reacts with a variety of electrophilic species. broadpharm.com This reactivity is commonly exploited to attach the linker to molecules containing carboxylic acids, activated esters, or carbonyl groups. adcreview.com In its hydrobromide salt form, the amine is protonated (-NH3+), rendering it non-nucleophilic. Therefore, a non-nucleophilic base is typically required in the reaction mixture to deprotonate the amine and unmask its reactivity.

One of the most prevalent reactions involving the primary amine is the formation of a stable amide bond. researchgate.netnih.gov This can be achieved by coupling with carboxylic acids or, more efficiently, with activated esters.

Carboxylic Acids: Direct reaction with a carboxylic acid requires a coupling agent to convert the carboxyl's hydroxyl group into a better leaving group. Common carbodiimide (B86325) coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC). axispharm.combiochempeg.com The reaction is often performed in the presence of an additive like N-hydroxysuccinimide (NHS) or Sulfo-NHS to form a more stable, amine-reactive intermediate ester, which minimizes side reactions and improves yield. windows.net This two-step, one-pot procedure is highly versatile for conjugating the PEG linker to proteins or small molecules bearing a carboxyl group. researchgate.net

Activated Esters: To simplify the conjugation process, carboxylic acids are often pre-activated as esters with good leaving groups. N-hydroxysuccinimide (NHS) esters are the most common, reacting efficiently with primary amines in aqueous buffers at neutral to slightly alkaline pH (7-9) to form a robust amide linkage. windows.netbroadpharm.combroadpharm.com Pentafluorophenyl (PFP) esters are another class of highly reactive activated esters used for this purpose. broadpharm.com This method is direct, typically requires no additional coupling agents, and proceeds cleanly, making it a cornerstone of bioconjugation and PROTAC synthesis. adcreview.com

Table 2: Amide Bond Formation Reactions

| Electrophile | Coupling Agent/Conditions | Product | Key Features |

|---|---|---|---|

| Carboxylic Acid | EDC/NHS, pH 4.5-7.2 windows.net | Amide | Versatile; allows coupling to any available carboxyl group. broadpharm.com |

| NHS Ester | pH 7-9, aqueous buffer biochempeg.comwindows.netbroadpharm.com | Amide | High efficiency and specificity for primary amines; widely used. broadpharm.com |

The primary amine of the linker can undergo condensation reactions with aldehydes and ketones to form an imine (also known as a Schiff base). youtube.compressbooks.pub This reaction is reversible and is typically catalyzed by acid. The resulting C=N double bond of the imine can be subsequently reduced, for example with sodium cyanoborohydride, in a process called reductive amination. biochempeg.com This two-step sequence converts the initial carbonyl compound into a stable secondary amine, covalently linking it to the PEG chain. biochempeg.com This strategy is frequently used for modifying biomolecules or surfaces that have been functionalized with aldehyde or ketone groups. axispharm.com

Chemoselective Functionalization in Heterobifunctional Design

The principal advantage of Bromo-PEG7-amine is the orthogonal reactivity of its two terminal groups, which allows for chemoselective functionalization. jenkemusa.comnih.gov The amine and bromide moieties react under different conditions and with different functional groups, enabling precise, stepwise construction of complex molecules. jenkemusa.com

For example, in the synthesis of a PROTAC, the primary amine of the linker can first be acylated via an amide bond formation with the carboxylic acid of a ligand for an E3 ubiquitin ligase. medchemexpress.com This reaction is typically performed using standard peptide coupling reagents (like HATU) or by reacting with an activated NHS ester of the ligand. axispharm.com Once this first coupling is complete, the resulting conjugate, which now bears a terminal bromide, can be reacted with a thiol or amine on the target protein ligand in a second, independent nucleophilic substitution step. medchemexpress.combroadpharm.com This sequential approach prevents polymerization and the formation of undesired homodimers, ensuring the efficient synthesis of the desired heterobifunctional molecule. The defined length of the PEG7 spacer also provides precise spatial separation between the two ligands, a critical parameter for optimizing biological activity. medchemexpress.com

Introduction of Orthogonal Reactive Handles via Bromo-PEG7-amine

Bromo-PEG7-amine (hydrobromide) is a heterobifunctional linker molecule featuring a primary amine at one end and a bromo group at the other, separated by a seven-unit polyethylene (B3416737) glycol (PEG) chain. This structure allows for selective chemical modifications at either end, enabling the introduction of new reactive groups, or "handles," for subsequent conjugation chemistries. The ability to install orthogonal reactive moieties—functional groups that react under distinct conditions without interfering with each other—is crucial for the assembly of complex biomolecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Current time information in Pasuruan, ID.nih.gov The primary amine can readily participate in reactions like acylation or reductive amination, while the bromo group is susceptible to nucleophilic substitution. broadpharm.com This section details strategies for derivatizing Bromo-PEG7-amine to incorporate azide (B81097) and alkyne functionalities, which are central to click chemistry applications.

Conversion to Azide for Click Chemistry Applications

The conversion of the bromo moiety of Bromo-PEG7-amine into an azide group introduces a powerful handle for bioorthogonal "click chemistry" reactions. The azide group is highly selective and stable under most biological conditions, reacting efficiently with alkyne partners in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes in copper-free reactions (SPAAC). precisepeg.comsigmaaldrich.com

The primary synthetic route to transform the bromo-terminated linker into an azido-terminated one is through a nucleophilic substitution reaction (SN2). The azide anion (N₃⁻), typically from sodium azide (NaN₃), is an excellent nucleophile that can efficiently displace the bromide from the primary alkyl halide at the end of the PEG chain. masterorganicchemistry.com

Amine Protection: The primary amine of Bromo-PEG7-amine is first protected to prevent it from reacting with any reagents in subsequent steps. A common protecting group is tert-butoxycarbonyl (Boc).

Azide Substitution: The protected bromo-linker is reacted with an excess of sodium azide in a suitable polar aprotic solvent like dimethylformamide (DMF). The use of polyethylene glycol itself as a reaction medium has also been shown to promote the efficient conversion of alkyl halides to azides. researchgate.net

Deprotection: The protecting group is removed from the amine to yield the final Azido-PEG7-amine product. For a Boc group, this is typically achieved under acidic conditions.

The resulting molecule, Azido-PEG7-amine, is a heterobifunctional linker possessing an amine for traditional conjugation (e.g., to carboxylic acids) and an azide for click chemistry. broadpharm.combroadpharm.com

Table 1: Representative Reaction Conditions for Azide Synthesis

| Step | Reagent | Solvent | Typical Conditions | Purpose |

| Amine Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | Room Temperature, 2-4 hours | Protects the primary amine from side reactions. |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 60-80 °C, 12-24 hours | Replaces the bromo group with an azide group via SN2 reaction. researchgate.net |

| Amine Deprotection | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in Dioxane | Dichloromethane (DCM) | Room Temperature, 1-2 hours | Removes the Boc protecting group to restore the primary amine. |

Incorporation of Alkyne Moieties

The primary amine of Bromo-PEG7-amine serves as a versatile anchor point for introducing an alkyne functionality. This creates a linker with a terminal alkyne for click chemistry and a terminal bromide for other nucleophilic reactions. The two most common and effective strategies for this modification are amidation with an alkyne-containing carboxylic acid and reductive amination with an alkyne-containing aldehyde.

Amidation with Alkyne-Containing Carboxylic Acids

This strategy involves forming a stable amide bond between the primary amine of Bromo-PEG7-amine and the carboxyl group of an alkyne-bearing molecule, such as pent-4-ynoic acid or propiolic acid. The reaction requires the use of a peptide coupling agent to activate the carboxylic acid.

Reaction Scheme: The amine is coupled with the alkyne-acid in the presence of reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. nih.govbroadpharm.com

Table 2: Common Reagents for Amide Coupling

| Coupling Agent | Additive | Solvent | Key Characteristics |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS (N-Hydroxysuccinimide) | DMF or DCM | Forms a water-soluble urea (B33335) byproduct, simplifying purification. The NHS ester intermediate enhances reaction efficiency. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF | Highly efficient, rapid coupling with low rates of racemization for chiral substrates. |

Reductive Amination with Alkyne-Containing Aldehydes

Reductive amination provides an alternative route to link the amine of Bromo-PEG7-amine to an alkyne-containing molecule. This two-step, one-pot process begins with the reaction between the primary amine and an alkyne-aldehyde (e.g., 4-pentynal) to form a transient imine (Schiff base) intermediate. The imine is then immediately reduced to a stable secondary amine by a mild reducing agent present in the reaction mixture.

Reaction Scheme: A key advantage of this method is the use of reducing agents that are selective for the imine and will not reduce the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). lumiprobe.comyoutube.com This allows the entire reaction to be performed in a single step.

Table 3: Comparison of Reductive Amination Strategies

| Reagent System | Aldehyde Example | Solvent | pH/Conditions | Outcome |

| NaBH₃CN | 4-pentynal | Methanol (MeOH) | Mildly acidic (pH ~6) to promote imine formation. | Forms a stable secondary amine linkage. NaBH₃CN is a selective agent that does not reduce the aldehyde. youtube.com |

| NaBH(OAc)₃ | 4-pentynal | Dichloroethane (DCE) or DCM | Non-acidic, often faster and more efficient than NaBH₃CN for a wider range of substrates. | Highly effective for producing secondary amines from primary amines and aldehydes. nih.gov |

Applications of Bromo Peg7 Amine Hydrobromide in Bioconjugation and Molecular Construction

Polyethylene (B3416737) Glycol (PEGylation) of Biomolecules and Surfaces

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or therapeutic agents. broadpharm.com This modification can confer numerous advantageous properties, including improved water solubility, reduced immunogenicity, and prolonged circulation half-life by shielding the molecule from enzymatic degradation and renal clearance. broadpharm.comcreativepegworks.comnih.gov Bromo-PEG7-amine serves as a reagent in these processes, enabling the introduction of a discrete-length PEG chain.

The bifunctional nature of Bromo-PEG7-amine allows for versatile strategies in conjugating it to peptides and proteins. The choice of strategy typically depends on the available reactive functional groups on the target biomolecule, such as the side chains of specific amino acids.

Amine-Reactive Conjugation: The primary amine group of the linker can be coupled to carboxylic acid groups present on a protein, for instance, on the side chains of aspartic acid or glutamic acid, or at the C-terminus. This reaction typically requires activation of the carboxyl group using carbodiimide (B86325) chemistry. More commonly, the amine groups on the protein, specifically the ε-amino group of lysine (B10760008) residues, are targeted. scielo.brresearchgate.net In a reverse scenario, if the amine on the PEG linker is to be acylated, it readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, on a protein to form a stable amide bond. scielo.br

Thiol-Reactive Conjugation: The bromo group on the linker is an alkylating agent that can react with nucleophiles. A key target for this reaction is the thiol group (-SH) on the side chain of a cysteine residue. broadpharm.com This reaction forms a stable thioether bond and is highly specific, especially if the protein has a single accessible cysteine residue, allowing for site-specific PEGylation. researchgate.net

This dual reactivity enables the linker to be attached to a protein via either of its functional ends, providing flexibility in the design of the bioconjugate.

Beyond soluble biomolecules, Bromo-PEG7-amine is instrumental in modifying surfaces to control their biological interactions. Covalently grafting PEG chains onto a material's surface can dramatically reduce non-specific protein adsorption, a critical requirement for biomedical devices and diagnostic tools. researchgate.net

The process often involves first functionalizing the surface to introduce reactive groups. For example, a titanium or silica (B1680970) surface can be treated with an amine-terminated silane (B1218182) to present primary amine groups. researchgate.net The bromo end of the Bromo-PEG7-amine linker can then be reacted with these surface amines to covalently graft the PEG chain onto the material. This leaves the terminal amine of the PEG linker available for the subsequent immobilization of a specific biomolecule, such as an antibody or enzyme, through standard amine-coupling chemistry. researchgate.net This creates a stable, biocompatible, and functional surface where the PEG chain acts as a spacer, ensuring the immobilized biomolecule retains its activity. researchgate.net

Design and Synthesis of PROTAC Linkers and Degrader Molecules

One of the most significant applications of Bromo-PEG7-amine is in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govscienceopen.com A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them. scienceopen.com The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC. nih.govnih.gov PEG-based linkers, assembled from precursors like Bromo-PEG7-amine, are among the most commonly used due to their advantageous properties. nih.govbiochempeg.com

The synthesis of a PROTAC is a modular process. Typically, the linker is first conjugated to one of the two ligands. Bromo-PEG7-amine is well-suited for this initial step. For instance, many ligands for the Cereblon (CRBN) E3 ligase, such as derivatives of thalidomide, are synthesized with a carboxylic acid handle. medchemexpress.com The primary amine of Bromo-PEG7-amine can be coupled to this carboxylic acid via an amide bond formation reaction. This yields an intermediate where the E3 ligase ligand is attached to the PEG7 linker, which now presents a reactive bromo group at its other end for the next conjugation step. medchemexpress.com

Once the E3 ligase ligand-linker conjugate is formed, the remaining reactive group on the linker—in this case, the bromo group—is used to attach the ligand that binds the target protein. nih.gov The target protein ligand is often designed or selected to have a nucleophilic functional group, such as a phenol, amine, or thiol. The bromo group on the PEG linker reacts with this nucleophile to form a stable covalent bond, completing the synthesis of the final PROTAC molecule. This sequential, modular approach allows for the rapid assembly of PROTAC libraries where different ligands and linkers can be systematically combined to screen for optimal degradation activity. biochempeg.com

Table 1: Modular Synthesis of a PROTAC using Bromo-PEG7-amine

| Step | Component 1 | Component 2 | Reaction | Product |

|---|---|---|---|---|

| 1 | E3 Ligase Ligand (with -COOH) | Bromo-PEG7-amine (H₂N-PEG7-Br) | Amide bond formation | E3 Ligase Ligand-CO-NH-PEG7-Br |

| 2 | Product from Step 1 | Target Protein Ligand (with -OH/SH) | Nucleophilic substitution | E3 Ligase Ligand-CO-NH-PEG7-O/S-Target Protein Ligand |

The length, flexibility, and composition of the linker are critical determinants of a PROTAC's success. nih.gov The linker must be long enough to span the distance between the E3 ligase and the target protein without causing steric clashes, enabling the formation of a stable and productive ternary complex. nih.gov However, excessively long linkers can lead to unproductive binding or poor physicochemical properties.

Research has shown that there is often an optimal linker length for maximal protein degradation. nih.govresearchgate.net For example, a study on estrogen receptor (ER)-targeting PROTACs found that a 16-atom chain length was optimal for inducing ER degradation. nih.govresearchgate.net PEG linkers, such as those derived from Bromo-PEG7-amine and its shorter or longer cousins (e.g., Bromo-PEG3-amine, Bromo-PEG9-amine), provide a systematic way to vary the linker length and fine-tune the PROTAC's efficacy. biochempeg.com The flexible nature of the PEG chain is also thought to be advantageous, allowing the PROTAC to adopt a suitable conformation to support the protein-protein interactions within the ternary complex. nih.govnih.gov The point of attachment on the ligands (topology) also significantly influences the geometry of the ternary complex and, consequently, the degradation efficiency. nih.gov

Table 2: Influence of Linker Properties on PROTAC Performance

| Linker Property | Impact on Efficacy | Rationale |

|---|---|---|

| Length | Directly correlates with degradation potency, often with an optimal length. nih.govresearchgate.net | A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the two proteins together. nih.gov |

| Composition (e.g., PEG) | Affects solubility, cell permeability, and ternary complex stability. nih.govbiochempeg.com | PEG chains can improve aqueous solubility and provide the necessary flexibility for productive ternary complex formation. nih.gov |

| Topology | The degradation profile can change based on where the linker is attached to the ligands. nih.gov | The exit vector of the linker from the ligand binding pocket determines the possible orientations of the ternary complex. |

Development of Chemical Probes and Biosensors

While specific research citing the use of Bromo-PEG7-amine (hydrobromide) in chemical probes and biosensors is not abundant, the principles of its application can be inferred from studies using similar heterobifunctional PEG linkers. These linkers are instrumental in the construction of probes and sensor components by covalently attaching a signaling molecule (like a fluorophore or an electrochemical reporter) to a recognition element (such as a peptide or antibody). nih.gov

The bromo- and amine- functionalities of the linker allow for a directed and step-wise assembly. For instance, the amine end can be reacted with an activated fluorescent dye, and the bromo end can then be used to attach the resulting fluorescently-labeled PEG to a specific site on a protein or other biomolecule. This strategy enables the creation of highly specific probes for studying biological processes. In the context of biosensors, such linkers can be used to immobilize biorecognition molecules onto a sensor surface, where the PEG spacer helps to maintain the biomolecule's activity and accessibility. nih.gov

Integration in Polymer and Material Science Research

In polymer and material science, Bromo-PEG7-amine (hydrobromide) and similar linkers are utilized for the surface functionalization and synthesis of novel polymeric materials with tailored properties. The ability to introduce both bromo and amine functionalities onto a polymer backbone or nanoparticle surface opens up avenues for creating materials with enhanced biocompatibility, specific cell-targeting capabilities, and stimuli-responsive behaviors.

Research has demonstrated the synthesis of block copolymers where terminally brominated PEG is used as a macroinitiator for polymerization reactions like Atom Transfer Radical Polymerization (ATRP). researchgate.nettandfonline.com The resulting polymers can self-assemble into various nanostructures such as micelles and polymersomes. The amine group on the PEG chain can be further modified to attach targeting ligands or other functional molecules. For example, amine-functionalized polymers have been used to coat nanoparticles, providing a positively charged surface that can interact with cell membranes. nih.govnih.gov The bromo group offers a reactive handle for subsequent "click" chemistry or other conjugation reactions to further modify the material's surface.

Application in Advanced Drug Delivery Systems Research (Non-Clinical Focus)

A significant application of Bromo-PEG7-amine (hydrobromide) is in the research and development of advanced drug delivery systems, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com Bromo-PEG7-amine serves as a flexible linker connecting the ligand that binds to the target protein and the ligand that binds to the E3 ligase. medchemexpress.commedchemexpress.com The length and composition of the PEG linker are critical for the efficacy of the resulting PROTAC. nih.gov

Beyond PROTACs, the principles of using bromo- and amine-terminated PEGs are applied in the functionalization of nanoparticles for drug delivery. nih.govnih.gov The amine group can be used to attach the PEG linker to the surface of a nanoparticle, while the bromo group can be used to conjugate a drug molecule or a targeting moiety. The PEG chain itself enhances the nanoparticle's stability in biological fluids and can help to reduce non-specific uptake by the immune system. nih.gov Research in this area explores how varying the surface chemistry of nanoparticles with such linkers can influence their interaction with biological barriers and their cellular uptake, without a focus on clinical outcomes. nih.gov

Interactive Table 2: Overview of Research Applications

| Research Area | Role of Bromo-PEG7-amine (or similar linkers) | Key Research Focus |

| PROTAC Development | Serves as a flexible linker connecting the target protein binder and the E3 ligase binder. medchemexpress.commedchemexpress.com | To induce targeted protein degradation for therapeutic research. medchemexpress.comnih.gov |

| Polymer Science | Used as a macroinitiator for polymerization or for surface functionalization of polymers. researchgate.nettandfonline.com | To create novel block copolymers and materials with tailored properties. researchgate.net |

| Nanoparticle Functionalization | Modifies the surface of nanoparticles to enhance biocompatibility and introduce reactive sites. nih.govnih.govnih.gov | To improve drug delivery characteristics and study nanoparticle-cell interactions. nih.gov |

| Chemical Probe/Biosensor Construction | Acts as a crosslinker to conjugate recognition elements with signaling molecules. nih.gov | To develop specific tools for detecting and studying biological molecules and processes. nih.gov |

Conclusion

Spectroscopic Techniques

Spectroscopic methods are fundamental in the analysis of Bromo-PEG7-amine (hydrobromide), providing critical information about its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Bromo-PEG7-amine (hydrobromide). broadpharm.com Both ¹H and ¹³C NMR are utilized to confirm the compound's identity by mapping its carbon-hydrogen framework. uobasrah.edu.iqethernet.edu.et

In the ¹H NMR spectrum, the characteristic repeating ethylene (B1197577) glycol units (–O–CH₂–CH₂–O–) of the PEG chain typically exhibit a prominent signal around 3.6 ppm. researchgate.net The protons of the methylene (B1212753) groups adjacent to the terminal bromine and amine functionalities will have distinct chemical shifts due to the differing electronic environments. For instance, the –CH₂–Br protons are expected to appear further downfield compared to the PEG backbone protons, while the –CH₂–NH₂ protons will also show a characteristic shift. The integration of these signals allows for the confirmation of the ratio of the different proton environments, verifying the structure of the molecule. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov Each carbon atom in a unique chemical environment will produce a distinct signal. The carbons of the repeating PEG units will have a characteristic resonance, while the terminal carbons bonded to the bromine and amine groups will be shifted accordingly.

Purity assessment by NMR is achieved by comparing the integrals of the signals corresponding to the compound with those of any observed impurities. rsc.org The presence of unreacted starting materials, residual solvents, or side products can be detected and quantified.

Table 1: Representative ¹H and ¹³C NMR Data for Bromo-PEG7-amine (hydrobromide)

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Br–CH₂ –CH₂–O– | ~ 3.8 | ~ 33 |

| Br–CH₂–CH₂ –O– | ~ 3.7 | ~ 71 |

| –O–CH₂ –CH₂ –O– | ~ 3.6 | ~ 70 |

| –O–CH₂ –CH₂–NH₃⁺ | ~ 3.7 | ~ 69 |

| –O–CH₂–CH₂ –NH₃⁺ | ~ 3.2 | ~ 40 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The amine group is protonated in the hydrobromide salt form.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Derivatization Studies

Bromo-PEG7-amine (hydrobromide) itself does not possess a strong chromophore, making its direct detection and quantification by Ultraviolet-Visible (UV-Vis) spectroscopy challenging. However, UV-Vis spectroscopy becomes a powerful tool when coupled with chemical derivatization, a technique used to introduce a chromophore into the molecule. osti.govelsevierpure.com

For the quantification of the primary amine group in Bromo-PEG7-amine, a derivatizing agent that reacts specifically with the amine to produce a colored or UV-absorbing product is used. researchgate.net The concentration of the resulting derivative, and thus the original amine, can then be determined by measuring its absorbance at a specific wavelength. Common derivatization reagents for primary amines include ninhydrin, which forms a deep purple product known as Ruhemann's purple (λmax ≈ 570 nm), and 9-fluorenylmethyl chloroformate (Fmoc-Cl), which leads to a derivative with strong UV absorbance. researchgate.net

This method is particularly useful for quantifying the amount of amine-functionalized PEG on a solid support or for determining the concentration of the linker in solution.

Table 2: Common Derivatization Reagents for Amine Quantification by UV-Vis Spectroscopy

| Derivatizing Agent | Chromophore | Typical λmax (nm) |

| Ninhydrin | Ruhemann's Purple | ~ 570 |

| 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) | Trinitrophenyl derivative | ~ 335 |

| o-Phthalaldehyde (OPA) | Isoindole derivative | ~ 340 |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Dibenzofulvene-piperidine adduct | ~ 301 |

Chromatographic Separations

Chromatographic techniques are essential for assessing the purity of Bromo-PEG7-amine (hydrobromide) and for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Bromo-PEG7-amine (hydrobromide), offering high-resolution separation for purity assessment and reaction monitoring. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA). researchgate.net

The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The retention time of Bromo-PEG7-amine (hydrobromide) is a characteristic property under a specific set of HPLC conditions. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is often required for research applications. broadpharm.com

HPLC is also invaluable for monitoring the progress of reactions involving Bromo-PEG7-amine (hydrobromide), such as its conjugation to a protein or a small molecule. nih.gov By analyzing samples at different time points, the consumption of the starting material and the formation of the product can be tracked, allowing for reaction optimization. nih.gov

Table 3: Typical RP-HPLC Conditions for Bromo-PEG7-amine (hydrobromide) Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm (peptide bond) or ELSD/CAD |

| Expected Retention Time | Dependent on the specific gradient and system |

Size-Exclusion Chromatography (SEC) for Oligomer Distribution

Polyethylene (B3416737) glycol (PEG) linkers are polymers and can have a distribution of chain lengths. Size-Exclusion Chromatography (SEC) is a technique used to separate molecules based on their size in solution. figshare.com For Bromo-PEG7-amine, SEC can be used to assess the distribution of PEG oligomers.

In SEC, a porous stationary phase is used. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This allows for the separation of the desired PEG7 species from shorter (e.g., PEG6) or longer (e.g., PEG8) oligomers that may be present as impurities.

Table 4: Conceptual Elution Order in SEC for Bromo-PEG-amine Oligomers

| Compound | Relative Size | Expected Elution Order |

| Bromo-PEG8-amine | Largest | 1st |

| Bromo-PEG7-amine | Target | 2nd |

| Bromo-PEG6-amine | Smallest | 3rd |

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. enovatia.com It is used to confirm the molecular weight of Bromo-PEG7-amine (hydrobromide) and to identify and profile any impurities. resolvemass.ca

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). For Bromo-PEG7-amine (hydrobromide) (C₁₆H₃₅Br₂NO₇, MW: 513.26 g/mol ), the expected protonated molecule [M+H]⁺ would have an m/z of 432.16 (for the free amine C₁₆H₃₄BrNO₇). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key indicator in the mass spectrum.

MS is also highly sensitive for detecting impurities, such as PEG oligomers with one less or one more ethylene glycol unit (a mass difference of 44.03 Da). Other potential impurities, like species where the bromine has been substituted or the amine has been modified, can also be identified. researchgate.net

Table 5: Expected m/z Values for Bromo-PEG7-amine and Potential Oligomeric Impurities in ESI-MS

| Compound | Formula (Free Amine) | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Bromo-PEG6-amine | C₁₄H₃₀BrNO₆ | 388.30 | 389.14 |

| Bromo-PEG7-amine | C₁₆H₃₄BrNO₇ | 432.35 | 433.17 |

| Bromo-PEG8-amine | C₁₈H₃₈BrNO₈ | 476.40 | 477.20 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of polymers like polyethylene glycol (PEG) and its derivatives. bath.ac.ukwalshmedicalmedia.com It is particularly well-suited for determining molecular weight, confirming the structure of end groups, and assessing the heterogeneity of PEGylated compounds. bath.ac.ukresearchgate.net

For Bromo-PEG7-amine (hydrobromide), MALDI-TOF MS analysis is used to confirm the identity and polydispersity of the compound. In a typical analysis, the sample is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), and a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) is often added. bath.ac.ukfrontiersin.org PEG compounds have a high affinity for alkali metal cations, and are therefore frequently observed as sodiated ([M+Na]⁺) or potassiated ([M+K]⁺) adducts. acs.orgnih.gov

The resulting spectrum for a PEG derivative is characterized by a distribution of peaks, each separated by a mass-to-charge ratio (m/z) of approximately 44.05, which corresponds to the mass of a single ethylene glycol monomer unit (–CH₂CH₂O–). mdpi.com The presence of this repeating unit confirms the PEG backbone of the molecule. bath.ac.uk The analysis can also verify the mass of the terminal groups, confirming the presence of the bromo and amine functionalities. bruker.com While MALDI is a soft ionization technique that typically minimizes fragmentation, some in-source decay or fragmentation of higher mass PEGs can occur. wpmucdn.comnih.gov

Table 1: Expected MALDI-TOF MS Data for Bromo-PEG7-amine This table presents hypothetical but expected m/z values for the primary sodiated adduct of Bromo-PEG7-amine, illustrating the characteristic isotopic pattern and the peak corresponding to the addition of one ethylene glycol unit.

| Ion Species | Calculated m/z (Monoisotopic) | Description |

| [C₁₆H₃₄BrNO₇ + Na]⁺ | 454.1414 | Sodiated adduct of the free amine. |

| [C₁₈H₃₈BrNO₈ + Na]⁺ | 498.1679 | Sodiated adduct with one additional PEG unit. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for the analysis of PROTAC linkers and their precursors. waters.comnih.gov This technique combines the separation power of liquid chromatography (LC), typically reversed-phase high-performance liquid chromatography (RP-HPLC), with the sensitive detection and identification capabilities of mass spectrometry. enovatia.comingenieria-analitica.com

In the analysis of Bromo-PEG7-amine (hydrobromide), an LC method would be developed to separate the target compound from starting materials, byproducts, and other impurities. researchgate.netthermofisher.com The eluent from the LC column is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. ESI-MS of PEGylated molecules can be complex due to the polydispersity of the PEG chain and the formation of multiple charge states. nih.govingenieria-analitica.com To simplify the spectra, charge-reducing agents, such as triethylamine (B128534) (TEA), can be added post-column to reduce the number of charge states and facilitate data interpretation. ingenieria-analitica.comacs.org

LC-MS is not only used for characterization but is also a primary method for assessing purity and for quantifying the compound in various matrices, which is critical for understanding its pharmacokinetic properties during drug development. waters.comlcms.cz The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of PROTACs and their metabolites at very low concentrations. waters.comlcms.cz

Purity Assessment and Quality Control Metrics

The purity of Bromo-PEG7-amine (hydrobromide) is critical for its application in PROTAC synthesis, as impurities can lead to undesired side products and affect the final PROTAC's efficacy and safety profile. nih.gov Purity is typically assessed using chromatographic methods like HPLC and LC-MS, where the area of the main product peak is compared to the total area of all detected peaks. thermofisher.comnih.gov Commercial suppliers often specify a purity of >98%.

Key quality control metrics involve the characterization and quantification of potential impurities. azom.com These can arise from the synthetic process and include:

PEG Homologues: Molecules with shorter or longer PEG chains (e.g., Bromo-PEG6-amine, Bromo-PEG8-amine). These are common byproducts in PEG synthesis, which is often a polymerization process that results in a distribution of chain lengths. nih.gov

Incompletely Functionalized Species: Molecules where one or both of the end groups have not been correctly modified, such as PEG-diamine or bromo-PEG-alcohol.

Starting Materials and Reagents: Residual reactants from the synthesis. researchgate.net

Degradation Products: Impurities like aldehydes or formyl esters can form during the synthesis or storage of PEGs. researchgate.net

Analytical techniques like NMR spectroscopy can be used to confirm the absence of certain impurities and to verify the structure, although distinguishing between unreacted PEG and partially reacted species can be challenging due to overlapping signals. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) is another method used to assess the purity and thermal behavior of polymer conjugates. nih.gov Strict quality control ensures that each batch of the linker is consistent and suitable for its intended use in synthesizing precisely defined therapeutic agents. nih.gov

Table 2: Common Impurities and Analytical Methods for Detection

| Impurity Type | Example | Primary Detection Method |

| PEG Homologues | Bromo-PEG6-amine, Bromo-PEG8-amine | LC-MS, MALDI-TOF MS |

| Incomplete Functionalization | HO-PEG7-amine | LC-MS, HPLC |

| Synthesis-Related Impurities | Ethylene Glycol, Diethylene Glycol azom.com | Gas Chromatography (GC) azom.com |

| Degradation Products | PEG Aldehydes, Formyl Esters researchgate.net | HPLC, GC-MS |

Theoretical and Computational Investigations of Bromo Peg7 Amine Hydrobromide

Molecular Modeling of PEG Linker Conformations and Dynamics

The polyethylene (B3416737) glycol (PEG) chain is a cornerstone of modern drug delivery and bioconjugation strategies, prized for its hydrophilicity, biocompatibility, and unique dynamic properties. chemscene.comnih.govbroadpharm.com Molecular dynamics (MD) simulations have been instrumental in elucidating the conformational landscape of PEG chains, revealing them not as rigid rods, but as flexible, dynamic entities. nih.govnih.gov

Simulations of PEGylated biomolecules have consistently shown that PEG chains tend to adopt a coiled, globular conformation in aqueous environments rather than a fully extended one. nih.gov This "stealth" effect, where the PEG chain shields the attached molecule, is a direct consequence of its conformational flexibility and interactions with water molecules. researchgate.net For Bromo-PEG7-amine, the seven ethylene (B1197577) glycol units provide a significant degree of conformational freedom.

MD simulations can be employed to map the potential energy surface of the Bromo-PEG7-amine linker, identifying low-energy conformational states. Key dihedral angles along the PEG backbone are the primary drivers of its shape. The distribution of end-to-end distances is a critical parameter derived from these simulations, providing a measure of the linker's reach and flexibility.

Table 1: Representative Conformational States of a PEG7 Linker from Molecular Dynamics Simulations

| Conformational State | End-to-End Distance (Å) | Probability (%) | Description |

| Globular | 5 - 10 | 60 | A compact, folded structure, entropically favored in aqueous solution. |

| Partially Extended | 10 - 20 | 35 | An intermediate conformation with some unfolding of the PEG chain. |

| Fully Extended | ~25 | 5 | A linear, high-energy state, important for spanning larger distances between binding partners. |

Note: The data in this table is illustrative and based on general findings for PEG linkers of similar length. Specific values for Bromo-PEG7-amine would require dedicated simulations.

The presence of the terminal bromo and amine groups is expected to have a localized effect on the conformational dynamics. The hydrobromide salt of the amine will introduce a charged, hydrophilic end, which will strongly interact with the aqueous solvent. The bromine atom, while less polar, will also influence the local solvent structure.

Computational Prediction of Reactivity and Selectivity

Bromo-PEG7-amine (hydrobromide) is a heterobifunctional linker, meaning its two ends exhibit different reactivities, a crucial feature for its application in constructing more complex molecules like PROTACs. medchemexpress.comprecisepeg.com Computational chemistry offers powerful tools to predict the reactivity and selectivity of these functional groups.

The primary amine group (-NH2), present as its hydrobromide salt, is a potent nucleophile upon deprotonation. studymind.co.ukchemguide.co.uk Its reactivity towards electrophiles, such as activated carboxylic acids or isocyanates, can be computationally modeled. Density Functional Theory (DFT) calculations can be used to determine the frontier molecular orbitals (HOMO and LUMO) of the amine. nih.govresearchgate.net The energy of the HOMO and the distribution of electron density on the nitrogen atom are key indicators of its nucleophilicity. nih.gov

Conversely, the bromo group (-Br) at the other end of the PEG chain makes the terminal carbon atom electrophilic and susceptible to nucleophilic substitution (SN2) reactions. studymind.co.uknih.gov Thiol groups, for instance from cysteine residues in proteins, are excellent nucleophiles for displacing the bromide ion. broadpharm.com Computational models can predict the activation energy for such reactions, providing a quantitative measure of reactivity.

Table 2: Predicted Reactivity Parameters for Bromo-PEG7-amine Functional Groups

| Functional Group | Computational Method | Key Parameter | Predicted Reactivity | Common Reacting Partner |

| Amine (-NH2) | DFT (B3LYP/6-31G) | HOMO Energy | High Nucleophilicity | Activated Carboxylic Acids |

| Bromo (-Br) | DFT (B3LYP/6-31G) | LUMO Energy on C-Br | Electrophilic Carbon | Thiols (e.g., Cysteine) |

Note: The specific parameters and predictions in this table are exemplary and would be the subject of detailed computational studies.

The selectivity of these reactions is also a critical aspect. For instance, in a one-pot reaction with a molecule possessing both a thiol and a carboxylic acid, will the amine or the bromo group react preferentially? Computational modeling of the reaction pathways and their associated energy barriers can provide a clear answer to such questions, guiding synthetic strategies.

Simulations of Ligand-Linker-E3 Ligase Ternary Complex Formation (in PROTACs)

A major application of linkers like Bromo-PEG7-amine is in the construction of PROTACs. These molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, forming a ternary complex. The nature of the linker is critical for the stability and cooperativity of this complex. chemscene.combiochempeg.com

Molecular dynamics simulations are a powerful tool to model the formation and dynamics of the ligand-linker-E3 ligase ternary complex. nih.gov These simulations can reveal:

Feasible Geometries: Whether the linker is long and flexible enough to connect the target protein and the E3 ligase without introducing steric clashes.

Cooperativity: By calculating the binding free energies, simulations can predict whether the formation of the ternary complex is cooperative (i.e., the binding of one protein enhances the binding of the other).

Several computational methods have been developed to model PROTAC ternary complexes, often involving a combination of protein-protein docking and molecular dynamics. The flexibility of the PEG7 linker in Bromo-PEG7-amine allows it to adopt a wide range of conformations, which can be both an advantage and a challenge for modeling. An ensemble of simulations starting from different initial linker conformations is often necessary to adequately sample the conformational space.

Quantum Chemical Studies on Reaction Mechanisms

While molecular dynamics is excellent for studying large-scale conformational changes, quantum chemical methods are necessary to investigate the details of chemical bond formation and cleavage. For Bromo-PEG7-amine, quantum chemistry can be used to elucidate the mechanisms of its key reactions.

A prime example is the nucleophilic substitution reaction at the bromo-terminated end. A quantum chemical study could map the entire reaction coordinate for the attack of a nucleophile, such as a thiolate, on the terminal carbon. This would involve locating the transition state structure and calculating the activation energy. Such studies provide deep insights into the factors that influence reaction rates.